molecular formula C9H7ClF2O B2531379 1-(3-Chloro-2,6-difluorophenyl)propan-2-one CAS No. 1305324-49-5

1-(3-Chloro-2,6-difluorophenyl)propan-2-one

Cat. No.: B2531379
CAS No.: 1305324-49-5
M. Wt: 204.6
InChI Key: SCJBGDYLKQCGIX-UHFFFAOYSA-N
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Description

1-(3-Chloro-2,6-difluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClF2O It is characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, attached to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2,6-difluorophenyl)propan-2-one typically involves the reaction of 3-chloro-2,6-difluorobenzene with propan-2-one under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of advanced catalytic systems and controlled reaction environments are key factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2,6-difluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Chloro-2,6-difluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2,6-difluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can form chloroformate esters when reacting with alcohols or amines, leading to the release of fluoride ions. This reaction mechanism is crucial for its biological and chemical activities.

Comparison with Similar Compounds

  • 1-Chloro-3-(3,5-difluorophenyl)propan-2-one
  • 1-(2,6-Dichloro-3-fluorophenyl)ethanol
  • 1-(2,3,6-Trifluorophenyl)propan-2-one

Uniqueness: 1-(3-Chloro-2,6-difluorophenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of both chloro and fluoro groups enhances its potential for diverse chemical transformations and applications .

Properties

IUPAC Name

1-(3-chloro-2,6-difluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c1-5(13)4-6-8(11)3-2-7(10)9(6)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJBGDYLKQCGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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